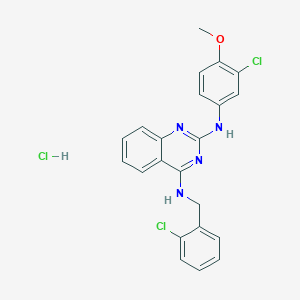

![molecular formula C8H15NO B2766115 3-Azabicyclo[3.3.1]nonan-9-ol CAS No. 90483-13-9](/img/structure/B2766115.png)

3-Azabicyclo[3.3.1]nonan-9-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azabicyclo[3.3.1]nonan-9-ol, also known as 3-Azabicyclo[3.3.1]nonanol or ABCN, is a bicyclic monoterpene alcohol that is widely utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. ABCN is a natural product found in essential oils, such as cinnamon and clove, and is also a major component of the flavorings used in many foods and beverages. It is also used as an intermediate in the synthesis of many other compounds, including pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Reduction to Alcohols: The reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate yields the corresponding alcohols as mixtures of α- and β-epimers at a ratio of 2:3 . These alcohols can further react with acetyl chloride and methanesulfonyl chloride at the hydroxy group to form O-acetyl and O-methylsulfonyl derivatives.

Substitution Reactions: By treating the alcohols with potassium iodide and sodium azide, researchers have obtained 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes. These compounds find applications in various fields .

Phosphonium Ylides and Wittig Reaction: Triphenylphosphine treatment of 9-iodo derivatives leads to triphenylphosphonium salts. These salts can be converted into phosphonium ylides, which readily react with benzaldehyde according to the Wittig reaction .

Catalytic Oxidation of Alcohols

3-Azabicyclo[3.3.1]nonan-9-ol derivatives, such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), serve as catalytic oxidants for the aerobic oxidation of alcohols. ABNO enables greener oxidation of alcohols under aerobic conditions, making it a valuable tool in synthetic chemistry .

σ2 Receptor Ligands

N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been investigated as σ2 receptor ligands. These compounds show promise as PET imaging agents and chemosensitization agents .

Amides and Schiff Bases

Catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These amines can be converted into amides via reactions with acetyl and chloroacetyl chlorides, as well as maleic and succinic anhydrides. Additionally, they form Schiff bases through condensation reactions .

Wirkmechanismus

Mode of Action

3-Azabicyclo[3.3.1]nonan-9-ol undergoes various transformations involving its hydroxy group . For instance, it reacts with acetyl chloride and methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives . These derivatives then react with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDRFUVPXXUBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC(C1)C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.3.1]nonan-9-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)

![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)